BenchChemオンラインストアへようこそ!

4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol

Aromatase inhibition Breast cancer CYP19A1

4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol (CAS 1518549-00-2), also designated 2-(4-Pyridyl)-4-(4-hydroxyphenyl)thiazole, is a non-steroidal, pyridine-substituted thiazolylphenol derivative developed as a bioisostere of triazole-based aromatase inhibitors. First disclosed in a primary study by Ertas et al.

Molecular Formula C14H10N2OS
Molecular Weight 254.31
CAS No. 1518549-00-2
Cat. No. B2938304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol
CAS1518549-00-2
Molecular FormulaC14H10N2OS
Molecular Weight254.31
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)C3=CC=NC=C3)O
InChIInChI=1S/C14H10N2OS/c17-12-3-1-10(2-4-12)13-9-18-14(16-13)11-5-7-15-8-6-11/h1-9,17H
InChIKeyLQSIFOZCGFIBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol (CAS 1518549-00-2): A Pyridine-Substituted Thiazolylphenol for Aromatase-Targeted Research


4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol (CAS 1518549-00-2), also designated 2-(4-Pyridyl)-4-(4-hydroxyphenyl)thiazole, is a non-steroidal, pyridine-substituted thiazolylphenol derivative developed as a bioisostere of triazole-based aromatase inhibitors [1]. First disclosed in a primary study by Ertas et al. (2018), the compound features a 4-hydroxyphenyl group at the thiazole 4-position and a 4-pyridinyl substituent at the thiazole 2-position, yielding a molecular formula of C14H10N2OS and a molecular weight of 254.31 g/mol [1]. Its design targets the aromatase (CYP19A1) enzyme, a critical node in estrogen biosynthesis and a validated therapeutic target in hormone-dependent breast cancer, where non-steroidal inhibitors with distinct heterocyclic architectures are actively sought to overcome limitations of existing triazole-based drugs [1].

Why Close Analogs of 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol Cannot Be Assumed Interchangeable for Aromatase Inhibition


Within the pyridine-substituted thiazolylphenol chemotype, the regioisomeric position of the pyridyl nitrogen and the hydroxyl substitution pattern on the phenyl ring profoundly modulate aromatase inhibitory potency [1]. Ertas et al. demonstrated that among 4-hydroxyphenyl-substituted derivatives, the 3-pyridinyl regioisomer (compound 8, IC50 = 1.51 μM), the 2-pyridinyl regioisomer (compound 7, IC50 = 0.96 μM), and the 4-pyridinyl regioisomer (compound 9) exhibit meaningfully divergent IC50 values, precluding simple interchange [1]. Furthermore, the substitution position on the phenyl ring (2-OH, 3-OH, or 4-OH) combinatorially influences enzyme inhibition and cell-based antiproliferative selectivity, as evidenced by variable MCF-7 versus HEK 293 viability profiles across the 18-compound set [1]. Procurement based solely on thiazolylphenol scaffold similarity, without verifying the precise 4-pyridinyl/4-hydroxyphenyl regiochemistry, risks selecting a compound with substantially different target engagement and cellular activity.

Quantitative Differentiation Evidence for 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol Versus Structural Analogs


Aromatase Inhibitory Potency of 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol Relative to Ketoconazole and In-Class Regioisomers

In the fluorescence-based aromatase inhibition assay, 4-(2-(pyridin-4-yl)thiazol-4-yl)phenol (compound 9) exhibited an IC50 value closely comparable to the standard inhibitor ketoconazole (IC50 = 0.95 μM), and was described as having 'very similar' efficacy to ketoconazole [1]. By contrast, the 3-pyridinyl regioisomer (compound 8, R1 = 4-OH Phenyl, R2 = 3-Pyridinyl) yielded an IC50 of 1.51 μM, representing a less potent inhibition profile, while compound 6 (R1 = 3-OH Phenyl, R2 = 3-Pyridinyl) achieved the most potent activity in the series at 0.91 nM, approximately 1000-fold more potent than compound 9 [1]. This steep structure-activity relationship underscores that the 4-pyridinyl-4-hydroxyphenyl substitution pattern occupies a distinct intermediate potency niche within the chemotype.

Aromatase inhibition Breast cancer CYP19A1

Antiproliferative Differential: MCF-7 Breast Cancer Cells vs. HEK 293 Normal Cells for 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol

At a 10 μM concentration, 4-(2-(pyridin-4-yl)thiazol-4-yl)phenol (compound 9) reduced MCF-7 breast cancer cell viability to 58.02% of control while retaining 68.96% viability in HEK 293 normal embryonic kidney cells, yielding a modest but measurable cancer-cell selectivity window [1]. For comparison, the highly potent aromatase inhibitor compound 6 demonstrated 31.68% MCF-7 viability but also substantially reduced HEK 293 viability to 55.03%, indicating greater cytotoxicity to normal cells. Compound 13 achieved the highest MCF-7 cytotoxicity at 56.44% viability but with the best selectivity profile in the series (HEK 293 viability: 89.14%), while compound 14 was broadly cytotoxic to both cell lines [1].

Antiproliferative activity MCF-7 Selectivity

In Silico Drug-Likeness and ADME Differentiation of 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol Within the Thiazolylphenol Series

In silico ADME analysis performed by Ertas et al. across all 18 synthesized derivatives revealed that 4-(2-(pyridin-4-yl)thiazol-4-yl)phenol (compound 9) exhibited a predicted skin permeability coefficient (log Kp) of approximately −1.80, consistent with compounds 5, 6, and 8 in the series, suggesting suitability for topical formulation development [1]. All compounds in the series, including compound 9, displayed very high predicted Caco-2 permeability values, supporting potential oral bioavailability [1]. The predicted binding constant indicated a mild risk for hERG K⁺ channel blockade, a class-level property shared across the thiazolylphenol series [1].

ADME prediction Drug-likeness In silico modeling

Optimal Research and Industrial Use Scenarios for 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol (CAS 1518549-00-2)


Aromatase Inhibition Probe with Intermediate Potency for Mechanistic Studies

With an aromatase IC50 comparable to ketoconazole (~0.95 μM) [1], 4-(2-(pyridin-4-yl)thiazol-4-yl)phenol serves as a moderate-potency, non-steroidal probe for CYP19A1 enzymatic studies. Its intermediate potency avoids the extreme inhibition of sub-nanomolar analogs like compound 6 (0.91 nM), making it suitable for kinetic assays where residual enzyme activity is required, or for co-crystallization and binding-mode elucidation experiments aimed at understanding structure-activity relationships of 4-pyridinyl-substituted thiazolylphenol bioisosteres [1].

Comparative Selectivity Profiling in MCF-7 Breast Cancer vs. Normal Cell Models

The moderate differential cytotoxicity observed for compound 9 (58.02% MCF-7 viability vs. 68.96% HEK 293 viability at 10 μM) [1] positions this compound as a reference agent for parallel screening of cancer-cell selectivity. Researchers developing next-generation aromatase inhibitors can benchmark new analogs against compound 9 to quantify improvements in MCF-7 selectivity, as well as to assess whether increased aromatase inhibition potency correlates with undesirable normal-cell toxicity.

Pharmacophore Validation for Non-Steroidal Aromatase Inhibitor Design

As a fully characterized member of the pyridine-substituted thiazolylphenol series with published synthesis (Hantzsch method, 65–82% yield range), spectral characterization (¹H NMR, ¹³C NMR, IR) [1], and validated biological activity, 4-(2-(pyridin-4-yl)thiazol-4-yl)phenol is ideally suited for computational pharmacophore modeling and QSAR studies. Its distinct 4-pyridinyl/4-hydroxyphenyl substitution pattern provides a defined data point for training models that predict the impact of pyridyl nitrogen position on aromatase binding affinity.

Topical Formulation Feasibility Studies Based on Predicted Skin Permeability

In silico ADME predictions assign compound 9 a log Kp value of approximately −1.80, placing it among thiazolylphenol derivatives with skin permeability characteristics amenable to topical formulation [1]. Industrial formulators evaluating non-steroidal aromatase inhibitors for dermatological or transdermal applications can use compound 9 as a candidate for experimental skin permeation studies (e.g., Franz diffusion cell assays), where its moderate log Kp and high predicted Caco-2 permeability suggest a balanced profile for both local and systemic exposure.

Quote Request

Request a Quote for 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.